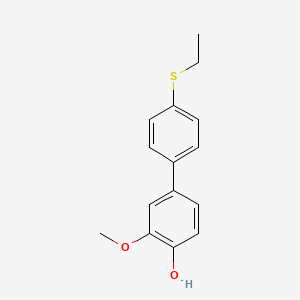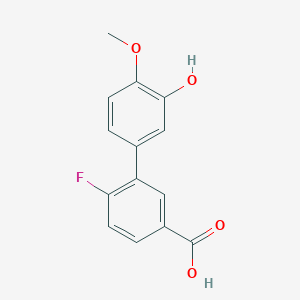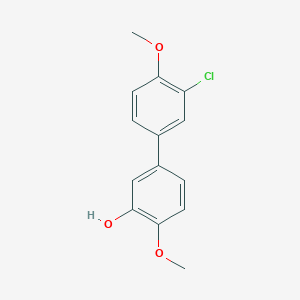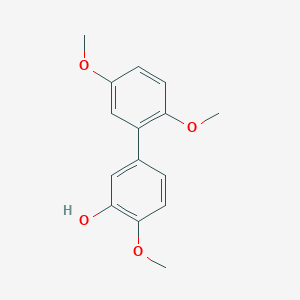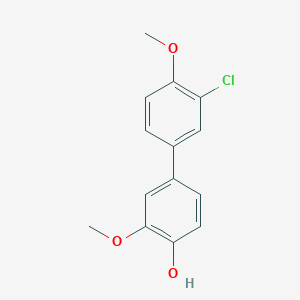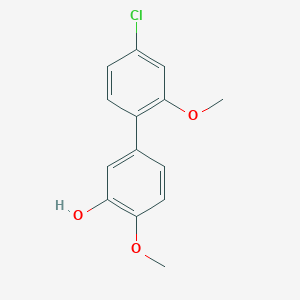
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% (2M5TFPP) is a phenol compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 294.32 g/mol and a melting point of 131 °C. 2M5TFPP has a wide range of applications in the field of biochemistry and physiology, and it is used as a reagent for the synthesis of various compounds.
Mécanisme D'action
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several mechanisms of action. It can act as an inhibitor of enzymes, such as those involved in the synthesis of fatty acids and cholesterol. It can also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it can act as a modulator of gene expression, altering the expression of certain genes involved in the regulation of cellular processes.
Biochemical and Physiological Effects
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several biochemical and physiological effects. It can inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, resulting in a decrease in their levels. It can also act as an antioxidant, preventing oxidative damage and reducing inflammation. Additionally, it can modulate gene expression, altering the expression of certain genes involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to its use. It is not soluble in water, and it can be toxic if ingested or inhaled.
Orientations Futures
In the future, 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% could be used in the development of new drugs and therapies. It could also be used to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of free radicals on cellular processes. Finally, it could be used to investigate the mechanisms of action of various compounds and to develop new synthetic methods.
Méthodes De Synthèse
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-5-(3-trifluoromethylphenyl)phenol (2C5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product. Another method involves the reaction of 2-bromo-5-(3-trifluoromethylphenyl)phenol (2B5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product.
Applications De Recherche Scientifique
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of compounds such as 2-methoxy-3-trifluoromethylphenoxyacetic acid (2M3TFPAA) and 2-methoxy-5-trifluoromethylphenoxyacetic acid (2M5TFPAA). It is also used as a reagent for the synthesis of other compounds, such as 2-methoxy-4-trifluoromethylphenol (2M4TFP) and 4-methoxy-2-trifluoromethylphenol (4M2TFP).
Propriétés
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPRLJDAKRRFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685686 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-trifluoromethylphenyl)phenol | |
CAS RN |
1261979-03-6 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

